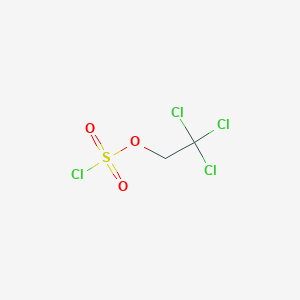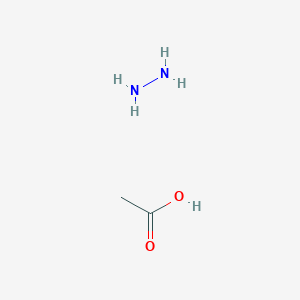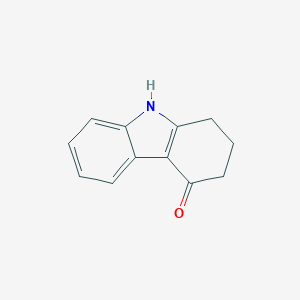
3,4-Dihydro-6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)isoquinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3,4-Dihydro-6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)isoquinoline derivatives often involves multiple steps, including the creation of the tetrahydroisoquinoline core and subsequent functionalization with methoxy groups. These processes require precise control over reaction conditions to ensure the selective introduction of substituents at the desired positions on the benzyl and isoquinoline rings. One method involves the cyclization of appropriate precursors followed by methylation to introduce the methoxy groups (Miller et al., 1980).
Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)isoquinoline features a tetrahydroisoquinoline skeleton with a benzyl group substituted with three methoxy groups. This structure is crucial for its interaction with biological targets. The placement of methoxy groups impacts the compound's electronic properties, affecting its reactivity and binding affinity to receptors (Sober et al., 1981).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including oxidation and methylation, which are fundamental for synthesizing analogues and exploring structure-activity relationships. The electrochemical oxidation studies provide insights into the reactivity of the tetrahydroisoquinoline nucleus and the influence of substituents on the oxidation pathways (Carmody et al., 1980).
Applications De Recherche Scientifique
-
Michael Addition Reaction
- Field : Organic Chemistry .
- Application : The compound 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one, which is structurally similar to the compound you mentioned, has been used in Michael addition reactions . These reactions are fundamental in organic synthesis.
- Method : The compound was reacted with various nucleophiles under Michael addition reaction conditions, resulting in a variety of compounds with different stability .
- Results : The progress of the reaction was found to depend on the stability of the synthesized 1-indanone derivatives. Compounds with aliphatic amines showed more propensity for participation in retro-Michael reactions compared to compounds with aromatic amines .
-
Synthesis of Derivatives
- Field : Medicinal Chemistry .
- Application : The compound 6,7-DIMETHOXY-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE, which is structurally similar to the compound you mentioned, is used in the synthesis of various derivatives .
- Method : Specific methods of synthesis were not detailed in the source, but it’s common in medicinal chemistry to use various organic reactions to synthesize derivatives of a parent compound .
- Results : The synthesized derivatives could potentially be used in the development of new drugs .
-
Crystal Structure Analysis
- Field : Crystallography .
- Application : A compound structurally similar to the one you mentioned, 9,10-dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride, was used in a study to determine its crystal structure .
- Method : The crystal structure was determined using X-ray diffraction .
- Results : The crystal structure was successfully determined, providing valuable information about the arrangement of atoms in the crystal .
-
Synthesis of Derivatives
- Field : Organic Chemistry .
- Application : Ethyl 6,7-Dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]-1-carboxylate, a compound structurally similar to the one you mentioned, was used in the synthesis of various derivatives .
- Method : The compound was reacted with various reagents under specific conditions to synthesize different derivatives .
- Results : A series of novel derivatives of 4-spirotetrahydropyran-substituted dihydro- and tetrahydroisoquinolines with various different substituents in the first and second positions of the heterocyclic ring were prepared .
-
Positron Emission Tomography (PET) Agent
- Field : Medical Imaging .
- Application : A compound structurally similar to the one you mentioned, 6,7-Dimethoxy-2-{3-[4-[(11)C]methoxy-3,4-dihydro-2H-naphthalen-(1E)-ylidene]-propyl}-1,2,3,4-tetrahydro-isoquinoline, is being developed as a PET agent for the non-invasive study of the P-gp function and MDR in tumors and normal tissues .
- Method : The compound is injected into the body and its distribution is tracked using PET imaging .
- Results : The compound could potentially provide valuable information about the function of P-gp and MDR in tumors and normal tissues .
- Ligand in Organic Synthesis
- Field : Organic Chemistry .
- Application : A compound structurally similar to the one you mentioned, 4,7-Dimethoxy-1,10-phenanthroline, is used as an efficient ligand in organic synthesis . It is used in the N-arylation of imidazole with aryl iodides and bromides in the presence of copper catalysts .
- Method : The compound is combined with imidazole and aryl iodides or bromides, and the reaction is catalyzed by copper .
- Results : The reaction results in the N-arylation of imidazole .
Propriétés
IUPAC Name |
6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-23-17-11-14-6-7-22-16(15(14)12-18(17)24-2)8-13-9-19(25-3)21(27-5)20(10-13)26-4/h9-12H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQNZPHFAPHRDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=NCCC3=CC(=C(C=C32)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)isoquinoline | |
CAS RN |
61349-11-9 | |
| Record name | 3,4-Dihydro-6,7-dimethoxy-1-(3,4,5-trimethoxybenzyl)isoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061349119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-DIHYDRO-6,7-DIMETHOXY-1-(3,4,5-TRIMETHOXYBENZYL)ISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0PK0Y7HAH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B24052.png)

![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)



![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)

![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)


